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Compound of Interest

Compound Name: 2,2-Diphenylglycine

Cat. No.: B147090 Get Quote

A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 2,2-diphenylglycine,

offering a comparative analysis with structurally related amino acids for researchers, scientists,

and professionals in drug development.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 2,2-diphenylglycine. Due to the limited availability of directly published

experimental NMR data for 2,2-diphenylglycine, this guide presents a combination of

predicted spectral data and experimental data from structurally analogous compounds, namely

glycine and 2-phenylglycine. This comparative approach allows for a thorough understanding of

the influence of the diphenylmethyl substituent on the NMR chemical shifts.

¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,2-
diphenylglycine and the experimental data for glycine and 2-phenylglycine. These values are

crucial for the identification and structural elucidation of these compounds.

Table 1: ¹H NMR Spectral Data Comparison
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Compound Functional Group
Predicted/Experime
ntal Chemical Shift
(δ ppm)

Multiplicity

2,2-Diphenylglycine
Phenyl (ortho, meta,

para)
7.2 - 7.5 Multiplet

NH₂ 2.5 - 3.5 (broad) Singlet

COOH 10.0 - 12.0 (broad) Singlet

Glycine α-CH₂ ~3.55 Singlet

NH₃⁺ ~8.15 (broad) Singlet

COOH ~11.5 (broad) Singlet

2-Phenylglycine Phenyl 7.3 - 7.5 Multiplet

α-CH ~4.7 Singlet

NH₃⁺ ~8.3 (broad) Singlet

COOH ~11.0 (broad) Singlet

Table 2: ¹³C NMR Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Carbon Atom
Predicted/Experimental
Chemical Shift (δ ppm)

2,2-Diphenylglycine Carbonyl (COOH) ~175

Quaternary (Cα) ~70

Phenyl (ipso) ~140

Phenyl (ortho) ~128

Phenyl (meta) ~129

Phenyl (para) ~127

Glycine Carbonyl (COOH) ~171

α-Carbon (CH₂) ~42

2-Phenylglycine Carbonyl (COOH) ~174

α-Carbon (CH) ~59

Phenyl (ipso) ~136

Phenyl (ortho) ~128

Phenyl (meta) ~129

Phenyl (para) ~129

Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra of amino acids is provided below.

Specific parameters may need to be optimized based on the instrument and sample

concentration.

Sample Preparation:

Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O with pH adjustment).

For compounds with limited solubility, gentle heating or sonication may be employed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field strength is recommended.

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: TMS at 0 ppm or the deuterated solvent signal.

Visualization of NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR sample preparation and

spectral analysis.
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Caption: Workflow for NMR analysis.

Logical Relationship of Signal Splitting in ¹H NMR
In ¹H NMR, the signal for a proton is split by neighboring, non-equivalent protons. This diagram

illustrates the logical relationship of this splitting, known as the n+1 rule.
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Resulting Signal Multiplicity (n+1 rule)
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Caption: ¹H NMR signal splitting.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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